molecular formula C11H15N5O B7037354 2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine

2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine

Cat. No.: B7037354
M. Wt: 233.27 g/mol
InChI Key: LPTGQSDFVQZPIE-UHFFFAOYSA-N
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Description

2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with an ethyl group, a methyl group, and a methyltetrazolylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine typically involves the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

    Attachment of the Methyltetrazolylmethoxy Group: This step involves the formation of the tetrazole ring, which can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile. The resulting tetrazole can then be linked to the pyridine core via an ether bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce fully saturated pyridine derivatives.

Scientific Research Applications

2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infections.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties, such as conductivity and stability.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It can be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-6-methylpyridine: Lacks the methyltetrazolylmethoxy group, resulting in different chemical and biological properties.

    3-Methoxy-2-methylpyridine: Contains a methoxy group instead of the methyltetrazolylmethoxy group, leading to different reactivity and applications.

    6-Methyl-3-(tetrazol-5-yl)pyridine: Similar structure but lacks the ethyl group, affecting its overall properties and uses.

Uniqueness

2-Ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine is unique due to the presence of the methyltetrazolylmethoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-6-methyl-3-[(2-methyltetrazol-5-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-4-9-10(6-5-8(2)12-9)17-7-11-13-15-16(3)14-11/h5-6H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTGQSDFVQZPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)C)OCC2=NN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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